molecular formula C8H15NO B1581982 n-Heptyl isocyanate CAS No. 4747-81-3

n-Heptyl isocyanate

Cat. No.: B1581982
CAS No.: 4747-81-3
M. Wt: 141.21 g/mol
InChI Key: RFXBSYPBSRSQDU-UHFFFAOYSA-N
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Description

n-Heptyl isocyanate (C₈H₁₇NCO) is a mono-functional aliphatic isocyanate with a linear heptyl chain. It has a molecular weight of 143.23 g/mol and is characterized by its reactive isocyanate (–NCO) group, which enables it to form covalent bonds with hydroxyl, amine, or other active hydrogen-containing compounds . Its aliphatic structure contributes to moderate reactivity compared to aromatic isocyanates, making it suitable for controlled reactions in specialty chemical synthesis .

Properties

IUPAC Name

1-isocyanatoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXBSYPBSRSQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197152
Record name n-Heptyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-81-3
Record name n-Heptyl isocyanate
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Record name n-Heptyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl Isocyanate
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Biological Activity

n-Heptyl isocyanate (C₈H₁₅NO) is an organic compound characterized by its isocyanate functional group (-N=C=O) attached to a heptyl chain. This compound has garnered attention for its potential applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

  • Molecular Formula : C₈H₁₅NO
  • Molecular Weight : 141.21 g/mol
  • Purity : Typically around 95% .

Isocyanates, including this compound, are known for their high reactivity due to the presence of the isocyanate group. They can interact with biological nucleophiles, leading to the formation of stable adducts. These interactions may alter biological pathways and exhibit various toxicological effects, which are essential for assessing their safety in industrial and pharmaceutical contexts.

Biological Activity and Toxicity

Research indicates that this compound can cause irritant effects upon contact with skin or respiratory systems. The compound is classified as a corrosive irritant , and exposure can lead to health issues such as contact dermatitis and respiratory symptoms .

Toxicological Studies

A study involving occupational exposure to isocyanates revealed that workers exposed to similar compounds exhibited symptoms ranging from allergic contact dermatitis to respiratory issues. In this study, patch testing identified positive reactions to various isocyanates, indicating a potential for sensitization among exposed individuals .

Case Studies

  • Occupational Exposure : A clinical examination of workers exposed to diisocyanates showed that 21 out of 300 reported skin or respiratory symptoms. Patch tests indicated significant sensitization to certain isocyanates, with implications for this compound's safety profile in industrial settings .
  • Synthesis and Reactivity : Research on the synthesis of this compound highlighted its utility in forming polyurea coatings. The reaction kinetics between this compound and amines were studied using FTIR and NMR analysis, demonstrating the formation of stable urea linkages, which are critical for material properties .

Applications

This compound has potential applications in:

  • Organic Synthesis : Its reactivity allows it to be used in synthesizing various organic compounds.
  • Pharmaceutical Development : The compound's ability to form stable adducts with biological molecules makes it useful in drug development processes.
  • Agrochemicals : Its properties may be leveraged in developing pesticides and herbicides due to its reactivity profile.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC₈H₁₅NOChiral compound; high reactivity
Hexyl IsocyanateC₇H₁₃NOShorter carbon chain; similar reactivity
Octyl IsocyanateC₉H₁₇NOLonger carbon chain; higher lipophilicity
Benzyl IsocyanateC₈H₇NOAromatic ring; distinct reactivity patterns

Scientific Research Applications

Scientific Research Applications

N-Heptyl isocyanate's reactivity makes it useful in synthesizing various organic compounds. Its applications include:

  • Polyurethane Production: this compound can be used as a precursor in the synthesis of polyurethanes, which are widely used in foams, elastomers, and coatings. A common method for synthesizing this compound involves reacting C₇H₁₅NH₂ with COCl₂ to yield C₇H₁₅NCO and HCl. this compound can react with functional groups containing active hydrogens, such as alcohols, amines, and thiols. This allows for the formation of polyurethanes through reactions with diols or triols.
  • Organic Synthesis: The compound's reactivity allows it to be used in synthesizing various organic compounds.
  • Pharmaceutical Development: The compound's ability to form stable adducts with biological molecules makes it useful in drug development processes.
  • Agrochemicals: Its properties may be leveraged in developing pesticides and herbicides due to its reactivity profile.

Isocyanates, including this compound, are known for their high reactivity due to the isocyanate group. They can interact with biological nucleophiles, potentially altering biological pathways and exhibiting toxicological effects. Research indicates that this compound can cause irritant effects upon contact with skin or the respiratory system and is classified as a corrosive irritant. Exposure can lead to health issues such as contact dermatitis and respiratory symptoms.

Case Studies

  • Occupational Exposure: A clinical examination of workers exposed to diisocyanates showed that a notable portion reported skin or respiratory symptoms. Patch tests indicated significant sensitization to certain isocyanates, with implications for this compound's safety profile in industrial settings.
  • Synthesis and Reactivity: Research on the synthesis of this compound highlighted its utility in forming polyurea coatings. The reaction kinetics between this compound and amines were studied using FTIR and NMR analysis, demonstrating the formation of stable urea linkages, which are critical for material properties.

Comparison with Similar Compounds

Table 1: Structural Properties of Selected Isocyanates

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Functional Groups
n-Heptyl isocyanate C₈H₁₃NCO 143.23 Aliphatic, mono –NCO
Methylene diphenyl diisocyanate (MDI) C₁₅H₁₀N₂O₂ 250.25 Aromatic, di –NCO (two)
Toluene diisocyanate (TDI) C₉H₆N₂O₂ 174.16 Aromatic, di –NCO (two)
Hexamethylene diisocyanate (HDI) C₈H₁₂N₂O₂ 168.19 Aliphatic, di –NCO (two)
Cyclopentyl isocyanate C₆H₉NO 111.14 Cycloaliphatic, mono –NCO
3,4-Difluorophenyl isocyanate C₇H₃F₂NO 155.10 Aromatic (fluorinated), mono –NCO
Octadecyl isocyanate C₁₉H₃₇NO 295.50 Aliphatic (long-chain), mono –NCO

Key Observations :

  • Aromatic isocyanates (e.g., MDI, TDI) feature rigid benzene rings, enhancing mechanical strength in polyurethanes but increasing sensitivity to UV degradation .
  • Fluorinated or chlorinated derivatives (e.g., 3,4-difluorophenyl isocyanate) exhibit enhanced chemical resistance due to electronegative substituents .

Reactivity and Chemical Behavior

Reactivity Insights :

  • Aromatic vs. Aliphatic : Aromatic isocyanates (MDI, TDI) react faster due to electron-withdrawing benzene rings, enabling rapid polyurethane formation . In contrast, aliphatic isocyanates (n-heptyl, HDI) offer slower curing, beneficial for controlled reactions .

Preparation Methods

Mechanism and Process

The classical and most widely used industrial method for preparing alkyl isocyanates, including n-heptyl isocyanate, is the phosgenation of the corresponding primary amine (n-heptylamine):

$$
\text{RNH}2 + \text{COCl}2 \rightarrow \text{RNCO} + 2 \text{HCl}
$$

where R = n-heptyl group.

This reaction proceeds through the intermediate formation of a carbamoyl chloride (RNHC(O)Cl), which subsequently loses HCl to form the isocyanate.

Conditions and Considerations

  • Phosgene is highly toxic and requires stringent safety measures.
  • The reaction is typically conducted under controlled temperatures (often 0–150 °C).
  • Solvents such as inert organic solvents may be used to moderate the reaction.
  • Catalysts like dimethylformamide (DMF) can be employed to improve yield and reaction rate.

Advantages and Limitations

  • Provides good yields of this compound.
  • Industrially scalable.
  • The hazardous nature of phosgene necessitates specialized equipment and protocols.

Preparation from Carbamates

Process Description

An alternative method involves reacting N-hydrocarbylurethane derivatives (carbamates) with phosgene in the presence of catalysts or promoters. For this compound, the corresponding N-heptyl carbamate reacts with phosgene to yield the isocyanate:

$$
\text{N-Hydrocarbylurethane} + \text{COCl}_2 \rightarrow \text{Hydrocarbyl isocyanate} + \text{By-products}
$$

This method can be catalyzed by compounds of the formula RCONR₂, where R and R₂ are lower alkyl groups.

Reaction Conditions

  • Temperature range: 80 °C to 150 °C.
  • Use of inert organic solvents.
  • Catalytic amounts of dimethylformamide or similar compounds enhance the reaction.

Benefits

  • High yields of the desired isocyanate.
  • Avoids some disadvantages of direct phosgenation of amines.
  • Potentially milder reaction conditions.

Interchange Reaction Using Substituted Methylenimines and Organic Isocyanates

Reaction Principle

A patented method describes the preparation of isocyanates by an interchange reaction between substituted azomethines or methylenimines and monofunctional organic isocyanates or isothiocyanates at elevated temperatures. The radical attached to the NCO group is exchanged with the radical on the nitrogen atom of the methylenimine.

Reaction Scheme

$$
\text{R-N=C=O} + \text{R'-N=CH-R''} \rightarrow \text{R'-N=C=O} + \text{R-N=CH-R''}
$$

where R and R' can be alkyl groups including n-heptyl.

Advantages

  • Enables preparation of isocyanates that are otherwise difficult to obtain.
  • Good yields.
  • Flexibility in the choice of substituents allows for tailored synthesis.

Comparative Data Table of Preparation Methods

Method Starting Material Reaction Conditions Yield Advantages Disadvantages
Phosgenation of n-heptylamine n-Heptylamine + Phosgene 0–150 °C, inert solvent High (typically >80%) Industrially established; direct Phosgene toxicity; requires safety measures
Carbamate Reaction with Phosgene N-Heptyl carbamate + Phosgene 80–150 °C, DMF catalyst High Milder conditions; fewer side reactions Requires carbamate precursor
Interchange Reaction Methylenimine + Organic isocyanate Elevated temperature, reflux Good Access to difficult isocyanates More complex starting materials

Research Findings and Notes

  • The interchange reaction method (US Patent US3444231A) provides a novel route to this compound and related compounds with good yields and flexibility in substituents.
  • The carbamate-phosgene process (US Patent US3404170A) offers a high-yield and efficient alternative to direct amine phosgenation, especially useful for hydrocarbyl isocyanates like this compound.
  • Phosgenation remains the most common industrial method, but safety concerns are paramount due to the toxicity of phosgene gas.
  • Alternative routes such as the Schmidt, Curtius, and Lossen rearrangements are generally more applicable to aryl or functionalized isocyanates rather than simple alkyl isocyanates like this compound.

Q & A

Q. What are the standard analytical methods for quantifying n-Heptyl isocyanate in reaction mixtures, and how do their precision levels compare?

  • Methodological Answer : Gas chromatography (GC) and titration are widely used. Indirect GC methods involve reacting this compound with excess di-n-butylamine (n-DBA) and quantifying unreacted n-DBA, offering higher precision (RSD < 2%) due to electronic integration and internal standardization . Titration, while simpler, has higher subjectivity and lower precision, especially for small sample amounts (<100 µmol) . HPLC is also viable for non-volatile isocyanates, with a reporting limit of 0.02 µg .

Q. How can researchers ensure safe handling of this compound during synthesis due to its high reactivity?

  • Methodological Answer : Use inert atmospheres (e.g., nitrogen) and moisture-free solvents to prevent unintended reactions. Stabilize isocyanate groups using blocking agents like 3,5-pyrrazole, which release the reactive group only at elevated temperatures (e.g., 130°C) for controlled post-modification . Adhere to workplace exposure limits (e.g., 0.02 µg/m³) and employ fume hoods with real-time monitoring .

Q. What experimental protocols are recommended for synthesizing this compound with high purity?

  • Methodological Answer : Start with n-Heptyl amine and phosgene under controlled conditions (0–5°C, anhydrous solvents). Purify via fractional distillation, and validate purity using FTIR (NCO peak at ~2270 cm⁻¹) and GC-MS to detect residual amines or byproducts . For small-scale reactions, consider safer alternatives like triphosgene .

Q. How can the reactivity of this compound with nucleophiles be systematically studied?

  • Methodological Answer : Conduct kinetic studies using stopped-flow techniques with varying nucleophiles (e.g., alcohols, amines) in aprotic solvents. Monitor reaction progress via in-situ FTIR or NMR to track NCO group consumption. Use Arrhenius plots to determine activation energies .

Advanced Research Questions

Q. How can contradictory results between GC and titration methods for isocyanate quantification be resolved?

  • Methodological Answer : Discrepancies often arise from sample size or interference. For small samples (<100 µmol), prioritize GC due to its lower detection limit and ability to use internal standards (e.g., n-DBA) to correct for matrix effects . Validate titration results with a second method (e.g., HPLC) and perform spike-recovery tests to identify interference .

Q. What methodological challenges arise in developing kinetic models for this compound decomposition under pyrolysis conditions?

  • Methodological Answer : Challenges include competing pathways (e.g., cyclization vs. fragmentation) and transient intermediate detection. Use quantum chemical calculations (DFT) to map potential energy surfaces and validate with experimental data from closed-reactor pyrolysis coupled with GC-TCD/FID . Sensitivity analysis can identify dominant pathways (e.g., C-N bond cleavage) .

Q. How can researchers detect and quantify trace byproducts in this compound synthesis?

  • Methodological Answer : Employ GC×GC-TOF/MS for high-resolution separation of co-eluting impurities. For non-volatile byproducts (e.g., ureas), use LC-ESI-MS/MS with deuterated internal standards. Cross-validate with ¹H-NMR and elemental analysis .

Q. What strategies improve the thermal stability of this compound in polymer formulations?

  • Methodological Answer : Incorporate steric hindrance via bulky substituents (e.g., tert-butyl groups) adjacent to the NCO group. Alternatively, use UV stabilizers or antioxidants (e.g., BHT) to inhibit radical-mediated degradation. Characterize stability via TGA-DSC and accelerated aging tests (80°C, 75% RH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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